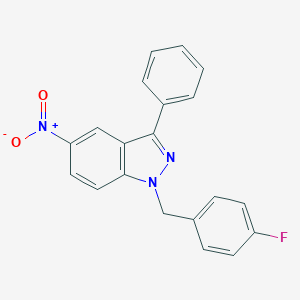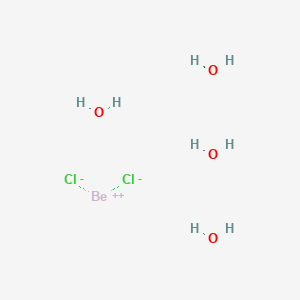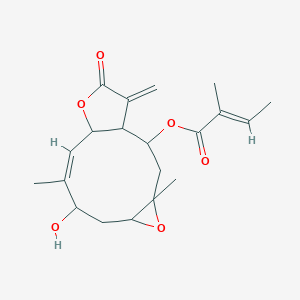![molecular formula C19H18Cl3NO4 B227909 Methyl 2-[(chloroacetyl)amino]-3-{4-[(2,6-dichlorobenzyl)oxy]phenyl}propanoate](/img/structure/B227909.png)
Methyl 2-[(chloroacetyl)amino]-3-{4-[(2,6-dichlorobenzyl)oxy]phenyl}propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(chloroacetyl)amino]-3-{4-[(2,6-dichlorobenzyl)oxy]phenyl}propanoate is a chemical compound that has been extensively researched for its potential applications in scientific research. The compound is known for its unique properties, which make it useful in various fields of research.
Mécanisme D'action
The mechanism of action of Methyl 2-[(chloroacetyl)amino]-3-{4-[(2,6-dichlorobenzyl)oxy]phenyl}propanoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes or proteins in the body. This inhibition can lead to various biochemical and physiological effects, which we will discuss later in this paper.
Effets Biochimiques Et Physiologiques
Methyl 2-[(chloroacetyl)amino]-3-{4-[(2,6-dichlorobenzyl)oxy]phenyl}propanoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, reduce inflammation, and modulate the immune system. It has also been shown to have anti-viral, anti-bacterial, and anti-fungal properties. However, more research is needed to fully understand the extent of these effects and their potential applications.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-[(chloroacetyl)amino]-3-{4-[(2,6-dichlorobenzyl)oxy]phenyl}propanoate has several advantages and limitations for lab experiments. One of the main advantages is its ability to selectively target certain enzymes or proteins, which makes it useful for studying the mechanism of action of various biological processes. However, the compound is also highly reactive and can be difficult to work with, which can limit its applications in certain experiments.
Orientations Futures
There are several future directions for research on Methyl 2-[(chloroacetyl)amino]-3-{4-[(2,6-dichlorobenzyl)oxy]phenyl}propanoate. One direction is to further study the compound's potential applications in cancer therapy. Another direction is to explore its potential as an anti-inflammatory agent. Additionally, more research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields of research.
In conclusion, Methyl 2-[(chloroacetyl)amino]-3-{4-[(2,6-dichlorobenzyl)oxy]phenyl}propanoate is a complex chemical compound that has been extensively researched for its potential applications in scientific research. The compound has various properties that make it useful in different fields of research, and its potential applications are still being explored. Further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields of research.
Méthodes De Synthèse
Methyl 2-[(chloroacetyl)amino]-3-{4-[(2,6-dichlorobenzyl)oxy]phenyl}propanoate is synthesized through a multi-step process that involves the reaction of several chemical compounds. The synthesis method is complex and requires careful attention to detail to ensure the purity and quality of the final product. The process involves the use of various reagents, solvents, and catalysts, which are carefully chosen to optimize the yield and purity of the compound.
Applications De Recherche Scientifique
Methyl 2-[(chloroacetyl)amino]-3-{4-[(2,6-dichlorobenzyl)oxy]phenyl}propanoate has been extensively studied for its potential applications in scientific research. The compound has been shown to have various properties that make it useful in different fields of research. It has been used as a building block for the synthesis of new compounds, as a tool for studying the mechanism of action of various biological processes, and as a potential therapeutic agent for various diseases.
Propriétés
Nom du produit |
Methyl 2-[(chloroacetyl)amino]-3-{4-[(2,6-dichlorobenzyl)oxy]phenyl}propanoate |
|---|---|
Formule moléculaire |
C19H18Cl3NO4 |
Poids moléculaire |
430.7 g/mol |
Nom IUPAC |
methyl 2-[(2-chloroacetyl)amino]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]propanoate |
InChI |
InChI=1S/C19H18Cl3NO4/c1-26-19(25)17(23-18(24)10-20)9-12-5-7-13(8-6-12)27-11-14-15(21)3-2-4-16(14)22/h2-8,17H,9-11H2,1H3,(H,23,24) |
Clé InChI |
LPGRIDNCKCCOGT-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)NC(=O)CCl |
SMILES canonique |
COC(=O)C(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B227830.png)
![5-[1-(3-imidazol-1-ylpropylamino)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B227832.png)

![N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline](/img/structure/B227840.png)
![9-[2-carboxy-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-oxalooxyoxan-2-yl]oxy-4-hydroxy-10-oxo-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid](/img/structure/B227841.png)
![(E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B227846.png)
![4-(1-benzyl-1H-benzimidazol-2-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227858.png)
![4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227862.png)


![2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4,6-dichlorophenol](/img/structure/B227885.png)
![5-(8-methoxy-1-naphthyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B227887.png)
![[4-(8,8-Dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)-2-methoxyphenoxy]acetic acid](/img/structure/B227888.png)